Di(1-pyrazolyl)methane
Overview
Description
Di(1-pyrazolyl)methane is an organic compound with the molecular formula C₇H₈N₄ It consists of two pyrazolyl groups attached to a central methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(1-pyrazolyl)methane can be synthesized through several methods. One common approach involves the reaction of pyrazole with formaldehyde under acidic conditions. Another method includes the one-pot pseudo three-component reactions of 3-methyl-5-pyrazolone derivatives and aldehydes . Additionally, the one-pot pseudo five-component reactions of β-keto esters, hydrazins, and aldehydes have been reported .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
Di(1-pyrazolyl)methane undergoes various chemical reactions, including:
Substitution Reactions: The pyrazolyl groups can participate in nucleophilic substitution reactions.
Coordination Reactions: The compound can act as a ligand, forming coordination complexes with metal ions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aldehydes, β-keto esters, and hydrazins. Reaction conditions often involve acidic or basic catalysts and solvents such as ethanol .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, coordination reactions with metal ions can yield various metal complexes .
Scientific Research Applications
Di(1-pyrazolyl)methane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of di(1-pyrazolyl)methane involves its ability to act as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit various catalytic and biological activities. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .
Comparison with Similar Compounds
Similar Compounds
Bis(pyrazolyl)methane: Similar structure but with different substituents on the pyrazolyl rings.
1,1’-Methylenebis(1H-pyrazole): Another compound with two pyrazolyl groups attached to a central methylene carbon.
Uniqueness
Di(1-pyrazolyl)methane is unique due to its specific arrangement of pyrazolyl groups and its ability to form stable coordination complexes with various metal ions. This property makes it valuable in coordination chemistry and catalysis .
Properties
IUPAC Name |
1-(pyrazol-1-ylmethyl)pyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c1-3-8-10(5-1)7-11-6-2-4-9-11/h1-6H,7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNSYPVRCNOFJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CN2C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80949988 | |
Record name | 1,1'-Methylenedi(1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27258-04-4 | |
Record name | 1H-Pyrazole, 1,1'-methylenebis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027258044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Methylenedi(1H-pyrazole) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80949988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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